molecular formula C9H17NO5 B14155937 Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside CAS No. 25787-46-6

Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside

Katalognummer: B14155937
CAS-Nummer: 25787-46-6
Molekulargewicht: 219.23 g/mol
InChI-Schlüssel: IYHNPXMPHOUJTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside is an organic compound with a complex structure that includes a furanoside ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside typically involves multiple steps. One common method includes the acetylation of a precursor compound followed by methylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems can also help in maintaining consistent quality and reducing production costs.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside involves its interaction with specific molecular targets. These interactions can lead to changes in biochemical pathways, influencing various biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 3-[acetyl(methyl)amino]-3-deoxyribofuranoside
  • Methyl 3-[acetyl(methyl)amino]-3-deoxyglucofuranoside

Uniqueness

Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside is unique due to its specific structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

25787-46-6

Molekularformel

C9H17NO5

Molekulargewicht

219.23 g/mol

IUPAC-Name

N-[4-hydroxy-2-(hydroxymethyl)-5-methoxyoxolan-3-yl]-N-methylacetamide

InChI

InChI=1S/C9H17NO5/c1-5(12)10(2)7-6(4-11)15-9(14-3)8(7)13/h6-9,11,13H,4H2,1-3H3

InChI-Schlüssel

IYHNPXMPHOUJTN-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(C)C1C(OC(C1O)OC)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.